![molecular formula C16H18ClN3O3 B2762976 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 899736-24-4](/img/structure/B2762976.png)
4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystallization
This compound belongs to a class of chemicals that demonstrate complex crystallization behaviors and molecular interactions. For instance, a study on a related compound, racemic 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, highlighted its crystallization as a dimethylformamide solvate. The crystalline structure showcases a planar fused-ring system with molecules linked by N-H...O hydrogen bonds, forming dimers and chains, which is crucial for understanding the chemical's solid-state properties and potential applications in pharmaceutical formulations (Low et al., 2004).
Photoluminescence and Electronic Applications
Another significant area of application is in the development of photoluminescent materials. A study on conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, which are structurally similar to the query compound, showed that these materials exhibit strong photoluminescence. This property is essential for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells, where efficient light absorption and emission are crucial (Beyerlein & Tieke, 2000).
Novel Synthesis Methods
Research into novel synthesis methods for related heterocyclic compounds provides insights into the chemical reactivity and potential routes for the efficient production of derivatives. For example, a novel method for synthesizing chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds with antibacterial and fungicidal activities, may offer new perspectives on synthesizing similar complex molecules (Osyanin et al., 2014).
Antibacterial Properties
The compound's structural class is also investigated for antibacterial properties, as seen in the synthesis of 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones. Such studies are essential for the development of new antibiotics to combat resistant bacterial strains (Sheikh et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the src family tyrosine kinases . These kinases play a crucial role in cellular signaling, particularly in the regulation of growth and differentiation.
Mode of Action
It’s plausible that it interacts with its targets (potentially the src family tyrosine kinases) by binding to the active site, thereby inhibiting the kinase activity and disrupting cellular signaling .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways involving cell growth, proliferation, and differentiation .
Pharmacokinetics
Similar compounds have been found to be soluble in dmso , which could potentially enhance its bioavailability. The compound’s stability under various conditions, such as temperature, is also an important factor to consider .
Result of Action
If it indeed acts as a kinase inhibitor, it could potentially disrupt cellular signaling, leading to effects such as inhibited cell growth or induced cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
4-(2-chlorophenyl)-6-(3-methoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-23-8-4-7-20-9-12-13(15(20)21)14(19-16(22)18-12)10-5-2-3-6-11(10)17/h2-3,5-6,14H,4,7-9H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEGDVYCVMDDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.